Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine is a unique chemical compound characterized by its dispiro structure, which consists of two spiro-connected cyclopropane rings fused to a cycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine typically involves the formation of the dispiro structure followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dispiro structure. The methanamine group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanol
- {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methylamine
- {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methyl chloride
Uniqueness
{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine is unique due to its specific dispiro structure and the presence of the methanamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H13N |
---|---|
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
dispiro[2.0.24.13]heptan-7-ylmethanamine |
InChI |
InChI=1S/C8H13N/c9-5-6-7(1-2-7)8(6)3-4-8/h6H,1-5,9H2 |
InChI-Schlüssel |
YSEBKCHFGNUDBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C(C23CC3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.